3-methyl-8-(piperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione
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Description
3-methyl-8-(piperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N7O2S and its molecular weight is 387.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds provide insights into the chemical properties and potential applications of 3-methyl-8-(piperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione. For example, the study of the salt-type adduct formed between similar pyrimidine and piperidine compounds has revealed intricate details about their hydrogen bonding and crystalline structure, demonstrating the complexity of interactions within such compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Potential Pharmacological Activities
Although direct studies on this compound are scarce, research on structurally related compounds hints at various pharmacological potentials. For instance, analogues with modifications at the 8-alkylamino position of similar purine diones have shown significant antiarrhythmic and hypotensive activities, suggesting a potential for cardiovascular applications (Chłoń-Rzepa et al., 2004). Moreover, derivatives incorporating pyridine and purine rings have been investigated for their antioxidant activities, which could have implications for the development of new therapeutic agents targeting oxidative stress-related pathologies (Kim et al., 2004).
Chemical Properties and Reactions
The chemical properties and reactions of this compound can be inferred from studies on similar compounds. Research on the ionization and methylation reactions of purine-6,8-diones provides valuable information on the reactivity and stability of such compounds, which is crucial for understanding their behavior in biological systems and potential applications in drug design (Rahat, Bergmann, & Tamir, 1974).
Properties
IUPAC Name |
3-methyl-8-piperidin-1-yl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2S/c1-22-13-12(14(25)21-17(22)26)24(10-11-27-15-18-6-5-7-19-15)16(20-13)23-8-3-2-4-9-23/h5-7H,2-4,8-11H2,1H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMQHJSKCVPTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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